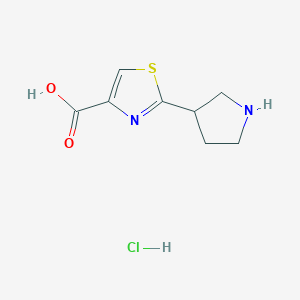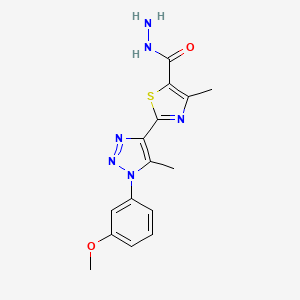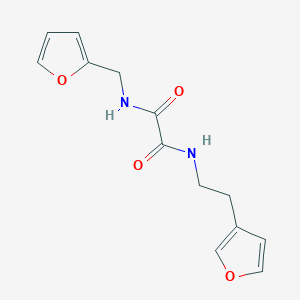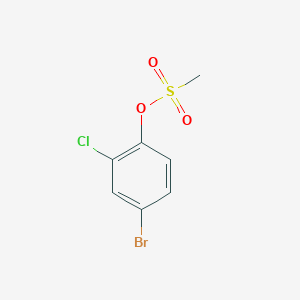![molecular formula C18H17N5OS B2637078 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380178-02-7](/img/structure/B2637078.png)
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that features a thiazolo[4,5-c]pyridine core
Wissenschaftliche Forschungsanwendungen
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of action
“2-[[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile” is a thiazolo[4,5-b]pyridine derivative. Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of action
Thiazolo[4,5-b]pyridines in general are known to interact with a wide range of receptor targets .
Biochemical pathways
Without specific information about the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities exhibited by thiazolo[4,5-b]pyridines, it’s likely that multiple pathways could be involved .
Result of action
Thiazolo[4,5-b]pyridines have been reported to have a variety of effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be diverse, ranging from enzyme inhibition or activation to changes in gene expression .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce a wide range of functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the functional groups attached.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring but are fused with a pyran ring instead of a pyridine ring
Uniqueness
2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c19-9-13-3-6-21-17(8-13)24-12-14-2-1-7-23(11-14)18-22-15-10-20-5-4-16(15)25-18/h3-6,8,10,14H,1-2,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMKZFHCCOLYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)


![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)




![2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2637012.png)

![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)


